molecular formula C12H9NO3 B031735 2-Oxo-3-(quinolin-2-yl)propanoic acid CAS No. 500293-88-9

2-Oxo-3-(quinolin-2-yl)propanoic acid

Cat. No. B031735
M. Wt: 215.2 g/mol
InChI Key: PBCZPMGLYKFSIF-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 2-Oxo-3-(quinolin-2-yl)propanoic acid derivatives involves multiple steps, starting with the creation of the core β-ketoacid structure. Ibrahim et al. (2010) synthesized a related compound, 3-(1-Ethyl-4-hydroxy-2-oxo-2(1H)-quinolin-3-yl)-3-oxopropanoic acid, through condensation reactions with various aldehydes, demonstrating the chemical behavior and versatility of β-ketoacids in forming heterocyclic derivatives (Ibrahim et al., 2010).

Molecular Structure Analysis

The molecular structure of 2-Oxo-3-(quinolin-2-yl)propanoic acid derivatives is characterized by the presence of a quinolin-2-yl moiety attached to a propanoic acid chain with a ketone group. This arrangement is pivotal for the compound's reactivity and the formation of complex heterocycles. The crystal structure analysis of similar compounds reveals the importance of intramolecular hydrogen bonding and the spatial arrangement influencing its reactivity and interaction with other molecules (Chen et al., 2007).

Chemical Reactions and Properties

2-Oxo-3-(quinolin-2-yl)propanoic acid undergoes various chemical reactions, facilitating the synthesis of diverse heterocyclic compounds. For instance, its reactivity with different aldehydes and ketones enables the formation of pyranoquinolinones and other quinoline derivatives through cyclization and condensation reactions. These processes are critical for extending the molecular diversity of quinolinone-based compounds (Ruschak et al., 2016).

Physical Properties Analysis

The physical properties of 2-Oxo-3-(quinolin-2-yl)propanoic acid derivatives, such as solubility, melting point, and crystalline structure, are crucial for their application in various fields of research. These properties are influenced by the molecular structure and the nature of substituents on the quinoline ring. Studies focusing on the synthesis and characterization of these compounds provide insights into their physical attributes, facilitating their use in further scientific studies (Hayani et al., 2020).

Chemical Properties Analysis

The chemical properties of 2-Oxo-3-(quinolin-2-yl)propanoic acid derivatives, including reactivity, stability, and functional group transformations, are pivotal for their applications in synthesis and drug design. The compound's ability to undergo decarboxylative acylation, as demonstrated by Zeng et al. (2017), showcases its potential in synthesizing acylated quinoxalinones, which could serve as valuable intermediates in medicinal chemistry and other areas of research (Zeng et al., 2017).

Scientific Research Applications

Antimicrobial Drug Development

2-Oxo-3-(quinolin-2-yl)propanoic acid and its derivatives are being explored for their potential in antimicrobial drug development. Their molecular similarity to fluoroquinolone antibiotics positions them as prospective scaffolds for creating new antimicrobial drugs. Analytical methods for quality control of these active pharmaceutical ingredients (APIs) have been developed, emphasizing the need for 13C NMR-spectroscopy for addressing tautomeric forms of these compounds (Zubkov et al., 2016).

Synthesis of Novel Amides

Research has focused on the synthesis of new amides of 3-(2-methyl-4-oxo-1,4-dihydroquinoline-3-yl) propanoic acids. These compounds have been synthesized by activating acids with standard activators and direct aminolysis of esters, contributing to the molecular diversity of 3-alkyl carboxylic acids of quinolin-4-ones (Ruschak et al., 2016).

Heterocyclic Derivatives for Chemical Studies

The compound has been used in the synthesis of novel heterocyclic derivatives, such as pyrano[3,2-c]quinolinone, from related acids. These derivatives are significant for their chemical behavior and potential applications in various fields, including medicinal chemistry (Ibrahim et al., 2010).

Anticoagulant Activity

Derivatives of 2-Oxo-3-(quinolin-2-yl)propanoic acid have been synthesized and characterized for their anticoagulant activity. This involves inhibiting blood coagulation factors, showing potential applications in medical treatments and drug development (Potapov et al., 2021).

Antimicrobial and Anticancer Activity

The compound has been investigated for its antimicrobial activities, with certain derivatives displaying significant effects. Additionally, some derivatives have shown promising anticancer activities, underscoring their potential in therapeutic applications (El-Sawi et al., 2014).

Structural Studies in Crystallography

The compound has been used in structural studies, particularly in the field of crystallography. This involves understanding the hydrogen bonding and polymorphism of amino alcohol salts with derivatives of quinaldinate, contributing to the knowledge of molecular structures and interactions (Podjed et al., 2022).

Antitumor Agent Analogs

Derivatives of 2-Oxo-3-(quinolin-2-yl)propanoic acid have been evaluated as analogs of antitumor agents. This research is critical in developing new antitumor medications and understanding the mechanisms of existing ones (Hazeldine et al., 2005).

properties

IUPAC Name

2-oxo-3-quinolin-2-ylpropanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9NO3/c14-11(12(15)16)7-9-6-5-8-3-1-2-4-10(8)13-9/h1-6H,7H2,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PBCZPMGLYKFSIF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CC(=N2)CC(=O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Oxo-3-(quinolin-2-yl)propanoic acid

CAS RN

500293-88-9
Record name 2-oxo-3-(quinolin-2-yl)propanoic acid
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